molecular formula C6H8F3NO2 B3046404 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 1240529-38-7

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B3046404
CAS No.: 1240529-38-7
M. Wt: 183.13
InChI Key: PTMDUYZZCSFYHA-UHFFFAOYSA-N
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Description

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a unique compound characterized by the presence of an amino group, a trifluoromethyl group, and a cyclobutane ring

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO2/c7-6(8,9)5(10)1-3(2-5)4(11)12/h3H,1-2,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMDUYZZCSFYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213466
Record name 3-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240529-38-7
Record name 3-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240529-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid typically involves the transformation of precursor molecules through a series of chemical reactions. One common method involves the use of 1,3-dibromoacetone dimethyl ketal as a starting material, which undergoes a series of transformations including alkylation and trifluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols .

Scientific Research Applications

Scientific Research Applications

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride serves as a building block in synthesizing complex molecules and as a reagent in various chemical reactions. The compound is studied for its potential interactions with biomolecules and biological activities. Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development. The compound's unique properties make it useful for developing new materials and industrial processes.

The biological activity of this compound hydrochloride is attributed to its interactions with biological targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to proteins, which may influence its pharmacological properties. It may interfere with pathways related to neurotransmitter uptake and enzyme inhibition, similar to other trifluoromethyl-containing compounds that have shown increased potency in biological assays.

Case Studies

Research indicates that compounds with trifluoromethyl groups can significantly enhance the potency of inhibitors targeting neurotransmitter systems. For instance, modifications in the molecular structure of related compounds have shown improved inhibition of serotonin uptake. The compound's structure suggests potential applications in drug development, particularly as a building block for synthesizing pharmaceuticals targeting neurological disorders or metabolic pathways.

Comparison with Similar Compounds

Comparison: Compared to its analogues, 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of a single trifluoromethyl group and an amino group on the cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid (also known as 1-amino-3,3-bis(trifluoromethyl)cyclobutane-1-carboxylic acid) is a fluorinated amino acid that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its interaction with biological targets, which could lead to novel therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C7H7F6NO2\text{C}_7\text{H}_7\text{F}_6\text{N}\text{O}_2

Key Features:

  • Cyclobutane Ring: Provides a rigid structure that may influence biological interactions.
  • Trifluoromethyl Groups: Enhance lipophilicity and potentially improve binding affinity to various biological targets.
  • Amino and Carboxylic Acid Functionalities: Allow for interactions with enzymes and receptors through hydrogen bonding and ionic interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various molecular targets.

The mechanism of action is thought to involve:

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, similar to other amino acids with fluorinated groups. For example, studies have shown that fluorinated amino acids can modulate the activity of enzymes involved in metabolic pathways .
  • Receptor Binding: The unique structure allows for potential binding to receptors, influencing signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity:
    • A study demonstrated that derivatives of cyclobutane-containing compounds can inhibit tumor growth in vivo. The incorporation of trifluoromethyl groups was found to enhance the potency of these compounds against cancer cells .
  • Metabolic Pathway Modulation:
    • Research indicated that compounds similar to this compound can affect metabolic pathways related to proline metabolism, which is crucial in various cancers .
  • Pharmacological Studies:
    • In vitro assays showed that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential applications in neurological disorders .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1-Aminocyclobutane-1-carboxylic acidCyclobutane with one trifluoromethyl groupLess fluorinationModerate enzyme inhibition
3-(Trifluoromethyl)cyclobutane-1-carboxylic acidCyclobutane with one trifluoromethyl groupLacks amino functionalityLimited biological activity
1-Amino-3,3-difluorocyclobutanecarboxylic acidCyclobutane with two difluoromethyl groupsDifferent halogen substitutionVariable reactivity

Q & A

Q. How can computational chemistry (e.g., DFT, molecular dynamics) predict the reactivity and stereoelectronic effects of 3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid?

  • Density Functional Theory (DFT) : Gaussian 09 simulations (B3LYP/6-31G* basis set) optimize geometry and calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., TIP3P water) model solvation effects and ligand-protein binding kinetics. Tools like AMBER or GROMACS are recommended .
  • Example : Trifluoromethyl groups induce electron-withdrawing effects, stabilizing transition states in enzyme-substrate interactions .

Q. How should researchers address contradictions in spectral data (e.g., ¹⁹F NMR splitting patterns) for fluorinated cyclobutane derivatives?

  • Dynamic effects : Temperature-dependent NMR (e.g., 60°C vs. room temperature) can reveal conformational exchange broadening. For example, splitting in ¹⁹F NMR (δ −88 to −91 ppm) arises from slow interconversion of rotamers .
  • Isotopic labeling : ¹³C or ¹⁵N labeling of the amino group helps decouple overlapping signals.
  • Validation : Compare experimental data with simulated spectra from quantum mechanical calculations (e.g., using GIAO method in Gaussian) .

Q. What strategies are effective for resolving enantiomers of this compound?

  • Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases.
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enhances enantiomeric excess (>99% ee) .
  • Kinetic resolution : Lipase-catalyzed acylations selectively modify one enantiomer, enabling separation .

Methodological Considerations

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYieldPurification MethodKey Characterization
HydrolysisLiOH, MeOH/H₂O, 20 h92%Silica gel (hexane/EtOAc)¹H/¹³C/¹⁹F NMR, HRMS
DeprotectionTFA, CH₂Cl₂, 4 h98%Cation exchange chromatography¹H NMR (D₂O), HRMS

Q. Table 2: Computational Parameters for Stereochemical Analysis

SoftwareMethodBasis SetOutput Metrics
Gaussian 09B3LYP6-31G*Optimized geometry, HOMO-LUMO gaps
AMBERff14SBTIP3PSolvation free energy, RMSD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Reactant of Route 2
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

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